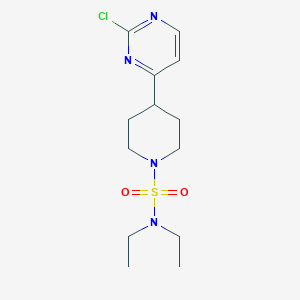
4-(2-Chloropyrimidin-4-yl)-N,N-diethylpiperidine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloropyrimidin-4-yl)-N,N-diethylpiperidine-1-sulfonamide is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Preparation Methods
The synthesis of 4-(2-Chloropyrimidin-4-yl)-N,N-diethylpiperidine-1-sulfonamide typically involves the reaction of 2,4-dichloropyrimidine with N,N-diethylpiperidine-1-sulfonamide under specific conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) at elevated temperatures . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4-(2-Chloropyrimidin-4-yl)-N,N-diethylpiperidine-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield corresponding sulfonic acids and amines.
Common reagents used in these reactions include bases like sodium hydroxide (NaOH) and acids like hydrochloric acid (HCl). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2-Chloropyrimidin-4-yl)-N,N-diethylpiperidine-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Biological Studies: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor modulation.
Industrial Applications: It may be used in the development of agrochemicals and other industrial products due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(2-Chloropyrimidin-4-yl)-N,N-diethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can interact with nucleic acids or proteins, leading to inhibition or modulation of their activities . The exact pathways and molecular targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
4-(2-Chloropyrimidin-4-yl)-N,N-diethylpiperidine-1-sulfonamide can be compared with other pyrimidine derivatives, such as:
2,4-Dichloropyrimidine: A precursor in the synthesis of various pyrimidine-based compounds.
N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine: Another pyrimidine derivative with potential anticancer activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperidine-sulfonamide moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(2-chloropyrimidin-4-yl)-N,N-diethylpiperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21ClN4O2S/c1-3-17(4-2)21(19,20)18-9-6-11(7-10-18)12-5-8-15-13(14)16-12/h5,8,11H,3-4,6-7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKYJCKNYZMZTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)N1CCC(CC1)C2=NC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.85 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
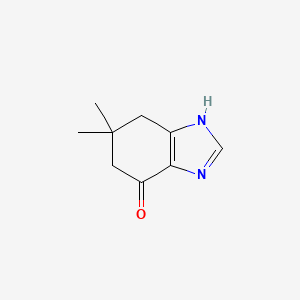
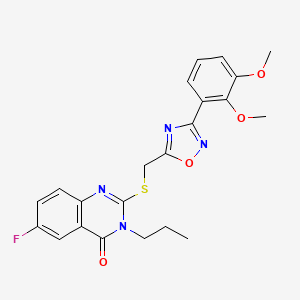
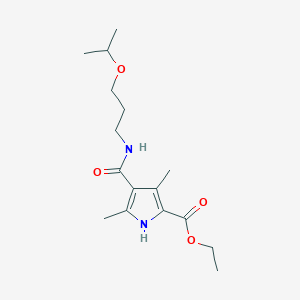
![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((4-iodophenyl)amino)acrylonitrile](/img/structure/B2516859.png)
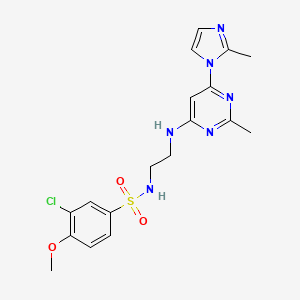
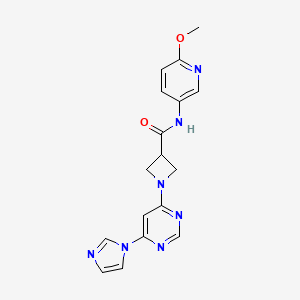
![2-[5-(difluoromethyl)-3-methyl-4-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2516864.png)

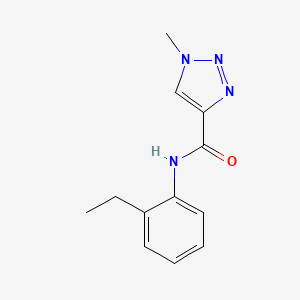
![N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide](/img/structure/B2516869.png)
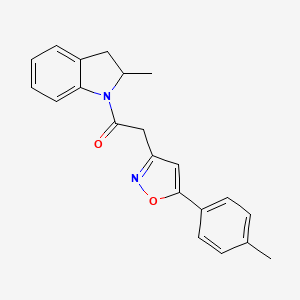
![1-(2H-1,3-benzodioxol-5-yl)-3-{[2-oxo-3-(3,4,5-trimethoxyphenyl)-1,3-oxazolidin-5-yl]methyl}urea](/img/structure/B2516874.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3,5-dichlorobenzamide](/img/structure/B2516876.png)
